molecular formula C5H7NO4S B2385730 4-(Hydroxymethyl)furan-2-sulfonamide CAS No. 1909319-88-5

4-(Hydroxymethyl)furan-2-sulfonamide

Cat. No.: B2385730
CAS No.: 1909319-88-5
M. Wt: 177.17
InChI Key: MXJIRFLONQEFRF-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)furan-2-sulfonamide is an organic compound that features a furan ring substituted with a hydroxymethyl group and a sulfonamide group

Scientific Research Applications

4-(Hydroxymethyl)furan-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

While the specific mechanism of action for 4-(Hydroxymethyl)furan-2-sulfonamide is not provided, sulfonamides in general are known to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Future Directions

Furan derivatives, including 4-(Hydroxymethyl)furan-2-sulfonamide, have potential applications in the synthesis of bio-based materials . The synthesis of functional HMF derivatives from commercially-available furfural derivatives provides a new way to transform condensed furanics to value-added hydrocarbon fuels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)furan-2-sulfonamide typically involves the reaction of furan derivatives with sulfonamide reagents. One common method includes the reaction of 4-(Hydroxymethyl)furan with sulfonamide under acidic conditions to yield the desired product. The reaction conditions often involve the use of a strong acid catalyst and elevated temperatures to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)furan-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.

Major Products

    Oxidation: Formation of 4-(Carboxymethyl)furan-2-sulfonamide.

    Reduction: Formation of 4-(Hydroxymethyl)furan-2-amine.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hydroxymethyl)furan-2-carboxylic acid
  • 4-(Hydroxymethyl)furan-2-amine
  • 4-(Hydroxymethyl)furan-2-sulfonic acid

Uniqueness

4-(Hydroxymethyl)furan-2-sulfonamide is unique due to the presence of both a hydroxymethyl group and a sulfonamide group on the furan ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The sulfonamide group, in particular, is known for its role in medicinal chemistry as a pharmacophore in various drugs.

Properties

IUPAC Name

4-(hydroxymethyl)furan-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4S/c6-11(8,9)5-1-4(2-7)3-10-5/h1,3,7H,2H2,(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJIRFLONQEFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1CO)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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